4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the anthracene derivative: Starting with anthracene, oxidation is performed to introduce the 9,10-dioxo groups, forming 9,10-dioxo-9,10-dihydroanthracene.
Attachment of the benzamide moiety: The anthracene derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the dimethylsulfamoyl group: Finally, the dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The 9,10-dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzamide and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized anthracene derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known inhibitors.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)aniline
- 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)phenol
Uniqueness
4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUIQPGOWRDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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